molecular formula C16H18N4O2S B2469064 (E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1203441-73-9

(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide

Cat. No.: B2469064
CAS No.: 1203441-73-9
M. Wt: 330.41
InChI Key: JQCZSOQZIQWTJA-FBMGVBCBSA-N
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Description

(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. This molecule is recognized for its potential as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). [Link: https://www.ncbi.nlm.nih.gov/books/NBK6278/] Mutations in the FLT3 gene, especially internal tandem duplications (ITD), are among the most common genetic abnormalities in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3727389/] Consequently, this compound serves as a critical pharmacological tool for investigating FLT3-ITD driven signaling pathways, studying mechanisms of drug resistance, and evaluating combination therapies in preclinical models of leukemia. The structure features a benzothiazolone scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets, which is functionalized to optimize binding affinity and selectivity. Researchers utilize this compound primarily in in vitro enzymatic assays and cell-based proliferation studies to assess its efficacy in suppressing oncogenic signaling and inducing apoptosis in malignant cells. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified laboratory professionals.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10(2)20-13(7-8-17-20)15(21)18-16-19(3)12-6-5-11(22-4)9-14(12)23-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCZSOQZIQWTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure comprises various functional groups, including a benzo[d]thiazole moiety and a pyrazole ring, which suggest diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S with a molecular weight of 285.36 g/mol. The structural characteristics are crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂S
Molecular Weight285.36 g/mol
IUPAC NameThis compound

The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. The presence of the thiazole and pyrazole rings is significant for binding affinity and selectivity towards these targets.

Interaction with Biological Targets

Research indicates that compounds containing thiazole and pyrazole moieties often exhibit:

  • Antitumor Activity: Many thiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity: Compounds with similar structures have been reported to possess antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound. Below are summarized findings from relevant case studies.

Antitumor Activity

A study on thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to our target showed IC50 values in the low micromolar range, indicating potent antiproliferative activity .

CompoundCell LineIC50 (µM)
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BJurkat (T-cell leukemia)1.61 ± 1.92

Antimicrobial Activity

In vitro studies have shown that compounds with similar structural motifs exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes or disruption of cellular integrity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the molecular structure significantly affect biological activity:

  • Electron-Drawing Groups: The presence of electron-withdrawing groups at specific positions enhances binding affinity to target proteins.
  • Substituent Effects: Methyl groups at certain positions improve solubility and bioavailability, which can enhance overall efficacy .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of (E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide can be represented by the molecular formula C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of 330.4 g/mol. The compound features a pyrazole ring, a thiazole moiety, and an isopropyl group, which contribute to its unique properties and biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing thiazole and pyrazole structures have shown significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tubulin polymerization has been documented, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial activity. The presence of the thiazole group is often associated with enhanced antibacterial and antifungal properties. Research indicates that modifications to the thiazole or pyrazole moieties can lead to improved efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory effects of thiazole-containing compounds. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. The specific mechanisms through which this compound exerts these effects are still under investigation.

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. Among the tested compounds, those structurally related to this compound exhibited IC50 values below 10 µM, indicating potent cytotoxicity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazole derivatives, including those similar to our compound of interest. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Chemical Reactions Analysis

Nucleophilic Substitution at the Isopropyl Carboxamide Group

The isopropyl carboxamide moiety can undergo hydrolysis or substitution reactions under acidic or basic conditions.

Reaction Conditions Outcome Reference
Acidic hydrolysisHCl (6M), reflux, 12–24 hCleavage to yield 1H-pyrazole-5-carboxylic acid and isopropylamine
Alkaline hydrolysisNaOH (10%), ethanol, 60°C, 8 hFormation of sodium 1H-pyrazole-5-carboxylate
AminolysisPrimary amines, DMF, 80°C, 6–8 hSubstitution of the isopropyl group with aryl/alkyl amines

Mechanistic Insight : The electron-withdrawing pyrazole ring activates the carboxamide carbonyl group toward nucleophilic attack. Steric hindrance from the isopropyl group may slow reaction kinetics compared to less bulky analogues.

Cyclization Reactions Involving the Benzo[d]Thiazole Moiety

The benzo[d]thiazole ring can participate in cycloaddition or annulation reactions due to its electron-deficient nature.

Reaction Conditions Outcome Reference
[3+2] CycloadditionNitrile oxides, CHCl₃, RT, 24 hFormation of fused thiazolo[3,2-d]isoxazole derivatives
Domino alkylation-cyclizationPropargyl bromides, thioureas, microwave irradiationThiazolo[3,2-a]pyrimidin-5-ones (yield: 65–80%)

Structural Influence : The 6-methoxy group on the benzothiazole ring enhances electron density, favoring electrophilic aromatic substitution (EAS) over nucleophilic pathways.

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The pyrazole ring’s electron-rich C-4 position is susceptible to electrophilic attack.

Reaction Conditions Outcome Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 h4-Nitro-1H-pyrazole derivative (yield: 55%)
HalogenationBr₂ in CH₂Cl₂, RT, 4 h4-Bromo-1H-pyrazole derivative (yield: 62%)

Regioselectivity : The carboxamide group at C-5 directs electrophiles to the para position (C-4) via resonance stabilization.

Functionalization of the Methoxy Group

The 6-methoxy substituent on the benzothiazole ring can be demethylated or transformed into other functional groups.

Reaction Conditions Outcome Reference
DemethylationBBr₃, CH₂Cl₂, −78°C, 3 h6-Hydroxybenzo[d]thiazole derivative (yield: 70%)
SulfonationClSO₃H, 50°C, 6 h6-Sulfo-benzo[d]thiazole derivative

Note : Demethylation increases hydrogen-bonding potential, which could enhance biological activity in derived compounds.

Condensation Reactions at the Hydrazone Linkage

The hydrazone group (–N=C–) between the benzothiazole and pyrazole moieties can undergo condensation or tautomerization.

Reaction Conditions Outcome Reference
TautomerizationAcidic (pH 3–5) or basic (pH 8–10)Equilibrium between (E)- and (Z)-isomers
Schiff base formationAldehydes/ketones, ethanol, refluxNew imine-linked derivatives (e.g., arylidene hybrids)

Kinetic Data : Tautomerization rates are solvent-dependent, with faster equilibration observed in polar aprotic solvents like DMF.

Thiazole Ring Opening and Functionalization

The thiazole ring’s sulfur atom can participate in ring-opening reactions under oxidative conditions.

Reaction Conditions Outcome Reference
Oxidation with H₂O₂H₂O₂ (30%), AcOH, 70°C, 5 hRing opening to form a disulfide-linked bis-carboxamide
Reduction with LiAlH₄LiAlH₄, THF, reflux, 8 hReduction to a dihydrothiazole derivative

Caution : Ring-opening reactions often require harsh conditions and may degrade other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Hydrogen Bonding Capacity
Target Compound Benzothiazole-Pyrazole 6-methoxy, 3-methyl, isopropyl, carboxamide High (amide N–H, methoxy O)
4-(3-(4H-Thieno[3,2-b]pyrrole-5-carboxamido)phenyl)-2-amino-1H-imidazol-3-ium (6k) Thienopyrrole-Imidazole Phenyl, carboxamide, amino Moderate (amino, carboxamide N–H)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-Thione 2-chlorophenyl, benzylideneamino, thiocarbonohydrazide High (N–H, S, O–H from methanol)

Key Observations :

  • The target compound’s benzothiazole-pyrazole hybrid offers greater rigidity compared to the thienopyrrole-imidazole system in 6k .
  • Unlike the chlorinated triazole-thione complex , the target lacks halogen substituents, reducing electrophilicity but improving metabolic stability.

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Compound 6k Triazole-Thione
Molecular Weight (g/mol) ~375.45 (estimated) ~350.40 (reported) 524.88 (reported)
LogP (Predicted) 3.2 2.8 4.1 (due to Cl substituents)
Hydrogen Bond Donors 2 3 4

Key Observations :

  • The target compound’s logP (3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Fewer hydrogen bond donors compared to the triazole-thione complex may reduce crystal lattice stability, impacting synthetic crystallization.

Q & A

Q. What are the recommended synthetic strategies for preparing (E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide?

Answer: The compound can be synthesized via multi-component reactions (MCRs) , which efficiently assemble benzothiazole and pyrazole moieties. Key steps include:

  • Condensation reactions between substituted benzothiazole precursors (e.g., 6-methoxy-3-methylbenzo[d]thiazol-2-amine) and activated pyrazole carbonyl derivatives.
  • Use of hydrazonyl halides or α-halo-carbonyl compounds to introduce the pyrazole-carboxamide group .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to favor the E-isomer configuration, confirmed by NMR or X-ray crystallography .

Q. How can the structural features of this compound be characterized to confirm its identity and purity?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify methoxy (-OCH₃), isopropyl groups, and thiazole ring protons .
    • HRMS : Confirm molecular formula (e.g., C₁₉H₂₁N₃O₂S) .
  • Crystallography : X-ray diffraction to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
  • HPLC-PDA : Assess purity (>95%) and detect trace byproducts from multi-step syntheses .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological target interactions of this compound?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with proteins (e.g., kinase enzymes) by leveraging the compound’s planar benzothiazole-pyrazole core for π-π stacking .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Study stability of ligand-protein complexes in aqueous environments over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

Answer:

  • Dose-Response Profiling : Perform in vitro assays (e.g., IC₅₀ determination) under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
  • Mechanistic Studies :
    • Flow Cytometry : Assess apoptosis induction (caspase-3 activation) in cancer cells vs. bacterial membrane disruption (propidium iodide uptake) .
    • Transcriptomics : Identify differentially expressed genes in treated cells to clarify mode of action .
  • Structural Analog Testing : Compare activity of derivatives with modified substituents (e.g., replacing methoxy with bromo groups) to isolate pharmacophores .

Q. What strategies are effective for designing derivatives to enhance solubility without compromising bioactivity?

Answer:

  • Prodrug Approach : Introduce ionizable groups (e.g., phosphate esters) on the isopropyl moiety for pH-dependent release .
  • Co-Crystallization : Use co-formers like succinic acid to improve aqueous solubility via hydrogen-bond networks .
  • PEGylation : Attach polyethylene glycol chains to the carboxamide nitrogen, balancing hydrophilicity and membrane permeability .

Methodological Challenges

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .
  • Continuous-Flow Chemistry : Implement microreactors for precise temperature control and reduced side reactions (e.g., isomerization) .
  • Catalyst Screening : Test Pd/Cu systems for Suzuki couplings in benzothiazole ring functionalization .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

Answer:

  • LC-MS/MS : Monitor hydrolytic cleavage of the carboxamide group in simulated gastric fluid (pH 1.2) .
  • Stability Chambers : Accelerate degradation studies under controlled humidity (75% RH) and temperature (40°C) .
  • EPR Spectroscopy : Detect free radicals formed during photodegradation .

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